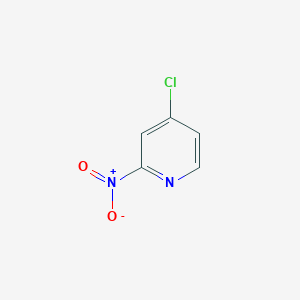

4-Chloro-2-nitropyridine

Descripción

Overview of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution of a carbon atom with a nitrogen atom in the six-membered ring imparts unique chemical properties and reactivity to pyridine and its derivatives. openaccessjournals.com Pyridine's nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-electron system, rendering the molecule basic. nih.gov

Pyridine and its derivatives are of paramount importance in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of compounds. numberanalytics.com They are integral components in many pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.com The pyridine ring is a common scaffold found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov The versatility of pyridine derivatives stems from their distinct electronic characteristics and their ability to participate in a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions. algoreducation.com

Significance of Nitropyridines as Synthetic Intermediates

Nitropyridines, which are pyridine derivatives containing one or more nitro groups (−NO₂), are particularly valuable synthetic intermediates in organic chemistry. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating certain reactions that are otherwise difficult to achieve with unsubstituted pyridine. researchgate.net

The presence of a nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), especially at the ortho and para positions relative to the nitro group. researchgate.net This enhanced reactivity allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse and complex substituted pyridines. mdpi.com

Nitropyridines serve as precursors for the synthesis of aminopyridines through the reduction of the nitro group. acs.org Aminopyridines are themselves important intermediates in the preparation of various biologically active molecules and functional materials. acs.org Consequently, the strategic placement of a nitro group on the pyridine ring is a key tactic in the multi-step synthesis of many targeted compounds. mdpi.com

Historical Context of 4-Chloro-2-nitropyridine Research

The study of nitropyridine derivatives has a long history, driven by their utility in synthesis. google.com While direct nitration of pyridine is often challenging and results in low yields of the 3-nitro isomer, various indirect methods have been developed to access a broader range of nitropyridine isomers. researchgate.net

Early research into halopyridines and their subsequent nitration or the nitration of pyridine-N-oxides provided pathways to compounds like this compound. rsc.orgresearchgate.net The development of methods to selectively introduce substituents onto the pyridine ring has been a continuous area of investigation in heterocyclic chemistry. The synthesis of this compound, with its specific arrangement of a chloro and a nitro group, provided a versatile intermediate for further chemical elaboration. synquestlabs.com The chlorine atom at the 4-position is susceptible to nucleophilic displacement, a reaction facilitated by the electron-withdrawing nitro group at the 2-position. This reactivity profile has made this compound a valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBJRKFGYVURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376507 | |

| Record name | 4-chloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65370-42-5 | |

| Record name | 4-chloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Nitropyridine and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 4-Chloro-2-nitropyridine, such as the direct nitration of a chloropyridine precursor or the direct chlorination of a nitropyridine precursor, are not well-documented. The challenges in these approaches often relate to regioselectivity, where the desired isomer is not the primary product.

Chlorination of Nitropyridine Precursors

The direct chlorination of 2-nitropyridine to introduce a chlorine atom at the C-4 position is also not a commonly employed synthetic route. The nitro group is a strongly deactivating group, making subsequent electrophilic substitution, such as chlorination, difficult to achieve with good yields and selectivity.

Indirect Synthesis Pathways

Indirect methods provide more reliable and selective routes to this compound and its derivatives. These multi-step syntheses allow for greater control over the placement of substituents on the pyridine (B92270) ring.

From Substituted Pyridines

A common indirect strategy involves starting with a more complex substituted pyridine and modifying the existing functional groups. For instance, a synthesis can begin with a precursor like 2-aminopyridine (B139424). This precursor can undergo a sequence of reactions, including nitration to introduce the nitro group, followed by hydrolysis and chlorination to replace the amino group with a chlorine atom, ultimately yielding a chloronitropyridine derivative. dissertationtopic.net

One documented pathway begins with 2-amino-4-methylpyridine, which is converted to the target compound, 2-Chloro-4-methyl-5-nitropyridine, through a series of nitration, hydrolysis, and chlorination reactions. guidechem.com Similarly, processes have been developed starting from 4-chloro-2-aminopyridine, which is first nitrated and then subjected to diazotization to replace the amino group, leading to the formation of a 4-chloro-nitropyridine derivative. google.com

Table 1: Example of Synthesis from a Substituted Pyridine Derivative

| Starting Material | Key Steps | Reagents | Product |

|---|---|---|---|

| 2-Aminopyridine | 1. Nitration 2. Hydrolysis 3. Chlorination | 1. Mixed Acid (HNO₃/H₂SO₄) 2. Acidic conditions 3. PCl₅/POCl₃ | 2-Chloro-5-nitropyridine (B43025) |

Via Pyridine N-Oxide Intermediates

The most versatile and widely used method for synthesizing substituted pyridines, including this compound, involves the use of pyridine N-oxide intermediates. The N-oxide group activates the pyridine ring, facilitating electrophilic substitution, particularly at the C-4 position. dissertationtopic.netsciencemadness.org This intermediate can then be deoxygenated in a final step to yield the desired pyridine derivative. chemicalbook.com

The formation of a pyridine N-oxide is a critical first step in this pathway. Pyridine or a substituted pyridine is oxidized using reagents like hydrogen peroxide in acetic acid. guidechem.com The resulting N-oxide is then subjected to nitration. The N-oxide group strongly directs the incoming nitro group to the C-4 position. oc-praktikum.deresearchgate.net

For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated using a mixture of nitric acid and sulfuric acid to produce 2-chloro-4-nitropyridine-N-oxide with a high yield. guidechem.comprepchem.com This compound serves as a precursor to 2-chloro-4-nitropyridine after a subsequent deoxygenation step. chemicalbook.com

Following this logic, a plausible route to this compound would involve the oxidation of 4-chloropyridine to 4-chloropyridine-N-oxide, followed by nitration. With the C-4 position blocked by chlorine, the nitration would be directed to the C-2 position, yielding this compound-N-oxide. The final step is the removal of the N-oxide group. Various reagents can be used for this deoxygenation, including phosphorus trichloride or triphenylphosphine. chemicalbook.comacs.org Recent advancements have also explored photoredox methods for this transformation. acs.org

Table 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloropyridine-N-oxide | 90% Nitric Acid, Concentrated Sulfuric Acid | Initial cooling to 5-10°C, then heating to 100-115°C for 4 hours. prepchem.com | 2-Chloro-4-nitropyridine-N-oxide | ~85.8% guidechem.com |

Another related strategy involves the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide by heating with concentrated hydrochloric acid. sciencemadness.org This 4-chloropyridine-N-oxide can then serve as the intermediate for subsequent nitration at the C-2 position.

Chlorination of Nitropyridine N-Oxides

The synthesis of 4-chloropyridine derivatives can be effectively achieved through the chlorination of nitropyridine N-oxides. This method leverages the reactivity of the N-oxide functional group, which facilitates the replacement of a nitro group at the 4-position with a chlorine atom.

A foundational method for this transformation involves reacting 4-nitropyridine-N-oxide with concentrated hydrochloric acid. sciencemadness.org Heating a solution of 4-nitropyridine-N-oxide in concentrated aqueous hydrochloric acid at 160°C for several hours in a sealed tube, or boiling it under reflux for 24 hours, can yield 4-chloropyridine-N-oxide in an 80% yield. sciencemadness.org This N-oxide can then be reduced to the corresponding pyridine derivative. The nitro group in 4-nitropyridine-N-oxide is readily replaced by various negative ions, making it an excellent starting material for a range of 4-substituted pyridine derivatives. sciencemadness.orgresearchgate.net

This general strategy has been applied to various substituted nitropyridine N-oxides. For instance, 4-chloro-2-methyl-pyridine-N-oxide can be prepared by reacting 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid in an autoclave. patsnap.com The reaction conditions, such as temperature and duration, can be varied to optimize the outcome. patsnap.com Similarly, the synthesis of 4-chloro-2,6-dimethylpyridine N-oxide is accomplished by heating 2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride. rsc.org

The following table summarizes findings from studies on the chlorination of nitropyridine N-oxides.

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Nitropyridine-N-oxide | Concentrated Hydrochloric Acid | 160°C, 4 hours (sealed tube) | 4-Chloropyridine-N-oxide | 80% sciencemadness.org |

| 2-Methyl-4-nitropyridine-N-oxide | Concentrated Hydrochloric Acid | 180°C, 24 hours (autoclave) | 4-Chloro-2-methyl-pyridine-N-oxide | Not specified |

| 2,6-Dimethyl-4-nitropyridine N-oxide | Acetyl Chloride | Heated on a water-bath, 5 hours | 4-Chloro-2,6-dimethylpyridine N-oxide | Not specified |

Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks to improve upon existing methods by developing strategies that are more efficient, scalable, and environmentally benign. For the synthesis of this compound and related compounds, advanced strategies include one-pot techniques, multigram-scale approaches, and the application of green chemistry principles.

One-Pot Synthesis Techniques

One-pot synthesis involves conducting multiple reaction steps sequentially in a single reactor without isolating the intermediate products. This approach offers significant advantages by reducing solvent usage, minimizing waste, and saving time and resources. While a specific one-pot synthesis for this compound is not extensively detailed in the provided literature, the principles can be applied. For example, methods for synthesizing 4-chloropyridine from pyridine in a single pot have been developed. google.compatsnap.com A similar concept is seen in the one-pot synthesis of 2-hydroxy-5-nitropyridine, where nitration and diazotization reactions are performed continuously, greatly reducing wastewater and production costs. google.com This suggests the potential for a streamlined process for this compound where the initial nitration of a pyridine precursor could be followed directly by a chlorination step in the same vessel.

Multigram-Scale Synthesis Approaches

The ability to scale up a synthesis from the laboratory bench to multigram or even kilogram production is crucial for industrial applications. Several reported syntheses of chloronitropyridine derivatives have been successfully conducted on a multigram scale.

For example, the synthesis of the related compound 2-chloro-4-nitropyridine-N-oxide was performed on a large scale, starting with 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide. prepchem.com The process yielded a total of 809.2 grams of the final product, demonstrating the robustness of the nitration procedure for large-scale production. prepchem.com Other preparations, such as the synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine from 11.23 grams of 2,6-dimethyl-3-nitro-4-pyridone, also illustrate the feasibility of these reactions on a multigram level. prepchem.com

The table below presents examples of related syntheses performed on a multigram scale.

| Starting Material | Starting Quantity | Product | Final Quantity | Reference |

| 2-Chloropyridine-N-oxide | 1058 g (6.06 mol) | 2-Chloro-4-nitropyridine-N-oxide | 809.2 g | prepchem.com |

| 2,6-Dimethyl-3-nitro-4-pyridone | 11.23 g (66.8 mmol) | 4-Chloro-2,6-dimethyl-3-nitropyridine | 9.8 g | prepchem.com |

| 2-Methyl-4-nitropyridine-N-oxide | 15.4 g (0.10 mol) | 4-Chloro-2-methyl-pyridine-N-oxide | Not specified | patsnap.com |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles provide a framework for evaluating and improving the environmental footprint of synthetic routes. wjarr.com

Key principles of green chemistry include:

Waste Prevention: Designing syntheses to minimize waste generation. wjarr.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents and separation agents. wjarr.comnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. nih.gov

Many traditional syntheses for chloronitropyridines utilize reagents and conditions that are inconsistent with green chemistry principles. For example, the use of phosphorus oxychloride is common but generates significant waste. prepchem.com Likewise, reactions requiring large volumes of concentrated acids or chlorinated solvents carry environmental and safety risks. prepchem.com

Applying green chemistry to the synthesis of this compound would involve exploring alternative, more benign reagents and conditions. This could include developing catalytic chlorination methods, using safer solvents like water or supercritical fluids, or employing energy-efficient activation methods such as microwave irradiation. semanticscholar.org Solvent-free approaches, such as mechanochemical grinding, also represent a promising green alternative for reducing waste and environmental impact. mdpi.com The goal is to innovate beyond traditional methods to create pathways that are not only efficient and scalable but also sustainable. wjarr.com

Reactivity and Reaction Mechanisms of 4 Chloro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-2-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike benzene, which is electron-rich and typically undergoes electrophilic substitution, pyridine's nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack. The presence of additional electron-withdrawing groups, such as a nitro group, further activates the ring for this type of reaction.

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. nih.govlibretexts.orguchile.cl In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, particularly by electron-withdrawing groups positioned ortho or para to the site of attack. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and forming the final product.

General Principles of SNAr in Pyridine (B92270) Systems

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This "π-deficient" nature makes it more reactive towards nucleophiles than benzene. Nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. wikipedia.orgstackexchange.com This preference is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. stackexchange.com

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups. nih.gov These groups further deplete the electron density of the ring, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate. The reaction follows an addition-elimination pathway, and the first step—the formation of the Meisenheimer complex—is typically the rate-determining step. libretexts.orgresearchgate.net

Reactivity of the Chlorine Atom in this compound

In SNAr reactions, the nature of the leaving group can influence the reaction rate, though its effect is different from that in SN1 or SN2 reactions. For SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com The typical reactivity order for halogens as leaving groups in activated aryl systems is F > Cl ≈ Br > I, often referred to as the "element effect". nih.govresearchgate.net This order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, the chlorine atom at the C4 position serves as an effective leaving group. Its reactivity is comparable to that of bromine under similar conditions. nih.govresearchgate.net The presence of the activating nitro group at the C2 position makes the displacement of the C4 chlorine facile with a variety of nucleophiles.

Influence of the Nitro Group on Reactivity

The nitro group (–NO₂) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. wikipedia.orgnih.govstackexchange.com When positioned ortho or para to the leaving group, the nitro group provides substantial stabilization to the negatively charged Meisenheimer intermediate by delocalizing the charge onto its oxygen atoms. libretexts.orgwikipedia.orgmasterorganicchemistry.com

In this compound, the nitro group is at the C2 position (ortho to the ring nitrogen) and the chlorine leaving group is at the C4 position (para to the ring nitrogen). The C4 position is para to the C2 position. This ortho/para relationship between the activating group and the leaving group is crucial for high reactivity. The nitro group effectively withdraws electron density from the ring, making the C4 carbon more electrophilic and significantly stabilizing the anionic intermediate formed upon nucleophilic attack at this position. This activation makes the SNAr reaction on this compound much more favorable than on 4-chloropyridine alone. nih.gov

Table 1: Effect of Nitro Group on Pyridine Reactivity in SNAr

| Substrate | Activating Group | Position of Leaving Group (Cl) | Relative Reactivity |

| 4-Chloropyridine | None | 4 | Low |

| This compound | 2-Nitro | 4 | High |

| 2-Chloro-5-nitropyridine (B43025) | 5-Nitro | 2 | Moderate-High |

This table provides a qualitative comparison of reactivity based on the activating influence of the nitro group.

Solvent and Catalyst Effects on SNAr

The choice of solvent plays a significant role in the rate of SNAr reactions. These reactions involve the formation of a charged intermediate (the Meisenheimer complex) from neutral reactants. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), are particularly effective at solvating the charged intermediate without strongly solvating the nucleophile, thereby increasing the reaction rate. uchile.clnih.gov In contrast, polar protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. uchile.cl However, for certain heteroaryl chlorides, water has been shown to be an effective solvent, potentially due to an "on-water" effect where the reaction occurs at the interface of immiscible reactants. nih.gov

Catalysts can also influence the reaction. Bases are often used to deprotonate the nucleophile, increasing its reactivity. acsgcipr.org Lewis acids can be employed to activate the pyridine ring by coordinating to the nitrogen atom, further increasing the ring's electrophilicity, although this is less common for already activated systems like this compound. bath.ac.uk

Table 2: Common Solvents for SNAr Reactions and Their General Effect

| Solvent Type | Examples | General Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Stabilizes the charged Meisenheimer complex; does not strongly solvate the nucleophile. uchile.cl |

| Polar Protic | Water, Ethanol, Methanol | Decelerates | Solvates and deactivates the nucleophile through hydrogen bonding. uchile.cl |

| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Does not effectively solvate the charged intermediate. |

Regioselectivity in Nucleophilic Attack

In substituted pyridines, the site of nucleophilic attack is governed by a combination of electronic and steric factors. Electronically, the attack is directed to the most electron-deficient positions, which are typically ortho and para to the ring nitrogen and are further activated by other electron-withdrawing groups. wikipedia.orgstackexchange.com

For this compound, the chlorine leaving group is at the C4 position, which is para to the ring nitrogen. The powerful activating nitro group is at the C2 position. Both the nitrogen atom and the C2-nitro group work in concert to make the C4 position highly electrophilic. The negative charge of the intermediate formed by attack at C4 can be delocalized onto both the ring nitrogen and the nitro group, leading to a highly stabilized Meisenheimer complex. While the C6 position is also activated (ortho to the nitrogen), it lacks a leaving group. The C2 position has the nitro group, which is a poorer leaving group than chlorine in SNAr reactions. researchgate.net Therefore, nucleophilic attack occurs exclusively at the C4 position, leading to the displacement of the chlorine atom. stackexchange.comnih.gov

Competitive Reactions in SNAr Systems

Nucleophilic aromatic substitution (SNAr) reactions involving di- or poly-substituted heteroaromatic compounds, such as those derived from this compound, often present challenges regarding regioselectivity. The position of nucleophilic attack is dictated by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups, like the nitro group, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

In systems with multiple potential leaving groups, the outcome of the reaction depends on which group is more readily displaced. For instance, in a molecule like 6-alkoxy-4-chloro-5-nitropyrimidine, the reaction with primary amines unexpectedly leads to the disubstituted product where both the chloro and the alkoxy groups are replaced. This occurs via a sequential substitution, first of the chlorine atom, followed by the alkoxy group. This suggests that in certain electronic environments, an alkoxy group can be a better leaving group than a chlorine atom in SNAr reactions.

Computational studies, such as those performed on 2,4-dichloropyrimidines with electron-donating substituents at the C-6 position, show that SNAr reactions can preferentially occur at the C-2 position instead of the typically more reactive C-4 position. This reversal in selectivity is attributed to the influence of the substituent on the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring. When an electron-donating group like methoxy or methylamino is present at C-6, the LUMO lobes at C-2 and C-4 become similar in size, influencing the regioselectivity of the nucleophilic attack.

The complexity of these competitive reactions highlights the need for careful consideration of all substituents on the aromatic ring and their electronic effects to predict the outcome of SNAr reactions.

Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are highly effective for a range of cross-coupling reactions due to their ability to cycle between Pd(0) and Pd(II) oxidation states. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand, base, and solvent can significantly influence the efficiency and outcome of these reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids.

For substrates like this compound, the electron-withdrawing nitro group facilitates the oxidative addition step, which is often rate-determining. A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. For instance, protocols using SPhos and XPhos ligands with Pd2(dba)3 or palladium precatalysts have shown high yields in the coupling of chloroindazoles.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-chloroindazole | 5-indole boronic acid | P2/SPhos | K₃PO₄ | dioxane/H₂O | 100 | 80 |

| 2,6-dichloropyridine | heptyl boronic pinacol ester | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | dioxane/H₂O | 100 | 94 |

Data sourced from multiple studies to illustrate typical conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results, especially for less reactive aryl chlorides.

Table 2: Buchwald-Hartwig Amination Catalyst Systems

| Ligand Generation | Common Ligands | Key Features |

| First Generation | P(o-tolyl)₃ | Limited to specific substrates. |

| Bidentate Phosphines | BINAP, DPPF | Extended scope to primary amines. |

| Sterically Hindered Ligands | XPhos, SPhos | Enables coupling of a wide range of amines and aryl halides under milder conditions. |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate to form a carbon-carbon bond. A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups and their insensitivity to moisture and oxygen. However, the toxicity of organotin reagents is a significant drawback.

The mechanism proceeds through the typical palladium-catalyzed cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. The reaction is versatile, allowing for the coupling of various organic groups. For substrates like 4-chloro-3-nitropyridines, Stille coupling with tributylstannylethylene has been reported to proceed in good yield.

Recent advancements have focused on developing more environmentally friendly protocols, including solvent-free conditions and the use of water as a solvent.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond. This reaction is highly valued for its ability to construct conjugated enynes and arylalkynes under mild conditions.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. A variety of palladium catalysts, often with phosphine ligands, are used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common examples.

While the standard Sonogashira coupling is highly effective, copper-free variations have been developed to address issues of catalyst toxicity and side reactions. These systems often rely on carefully designed palladium complexes and bulky, electron-rich ligands.

Table 3: Common Catalysts in Sonogashira Coupling

| Catalyst System | Key Components | Typical Substrates |

| Standard | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Aryl/vinyl halides, terminal alkynes |

| Copper-Free | Pd complex with bulky ligands | Aryl iodides, terminal alkynes |

| Palladium-Nitrogen Complexes | Bis-imidazolyl- or bis-oxazoline-palladium complexes | Aryl iodides, terminal alkynes |

Information compiled from various sources on Sonogashira coupling reactions.

Other Transition-Metal-Catalyzed Reactions

While palladium-catalyzed reactions are prevalent, other transition metals also play a significant role in the functionalization of chloro-heteroaromatic compounds like this compound. Catalysts based on nickel, copper, and iron are often employed for various cross-coupling reactions, offering alternative reactivity and sometimes improved cost-effectiveness. nih.gov For instance, nickel catalysts have been shown to be effective in the cross-coupling of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. The mechanism of these reactions often mirrors that of palladium-catalyzed cycles, involving oxidative addition, transmetalation, and reductive elimination steps.

The reactivity of chloroquinoxalines, which share structural similarities with chloronitropyridines, in transition-metal-catalyzed transformations provides insights into the potential of this compound. These reactions, catalyzed by metals such as copper and iron, facilitate the construction of various carbon-heteroatom bonds (C-N, C-O, C-S). nih.gov Cobalt has also emerged as a versatile and economical catalyst for the synthesis of functionalized molecules, including pyridine derivatives through [2+2+2] cycloaddition reactions. researchgate.net Such methodologies could potentially be adapted for the derivatization of this compound.

The synthesis of marine drugs has also showcased the utility of various transition-metal-catalyzed reactions on complex heterocyclic scaffolds. mdpi.com These examples highlight the broad potential for functionalizing this compound beyond standard palladium catalysis, opening avenues for the synthesis of novel compounds with potential biological activity.

Ligand Effects in Cross-Coupling

The outcome of transition-metal-catalyzed cross-coupling reactions involving this compound is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. libretexts.org In both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the choice of phosphine ligand is critical for achieving high yields and selectivities.

Bulky and electron-rich phosphine ligands are particularly effective in facilitating the key steps of the catalytic cycle. wikipedia.org In the context of the Buchwald-Hartwig amination, sterically hindered ligands promote the formation of monoligated palladium species, which are highly active and accelerate the rates of oxidative addition and reductive elimination. wikipedia.org For Suzuki-Miyaura couplings, ligands with these properties also enhance the oxidative addition step and promote the crucial transmetalation and reductive elimination steps. libretexts.org

For instance, in the cross-coupling of 2,4-dichloropyridine, the Josiphos ligand has demonstrated high efficiency in promoting regioselective amination at the C-2 position. researchgate.net This highlights how specific ligands can direct the reaction to a particular site on a polysubstituted pyridine ring. The electronic properties of the ligand are also important; electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition of the aryl chloride. The interplay of steric and electronic effects of the ligand is therefore a key parameter to optimize for any given cross-coupling reaction of this compound.

Below is a table summarizing the general effects of different ligand types on cross-coupling reactions:

| Ligand Type | General Characteristics | Effect on Cross-Coupling of Aryl Chlorides |

| Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald ligands) | High steric hindrance, strong electron-donating ability. | Generally high catalytic activity, promotes monoligated palladium species, enhances rates of oxidative addition and reductive elimination. wikipedia.org |

| Bidentate Phosphines (e.g., dppf) | Forms a chelate with the metal center, has a specific bite angle. | Can stabilize the catalyst and influence the geometry of the transition states. The large bite angle is believed to favor reductive elimination over β-hydride elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often with significant steric bulk. | Can lead to highly active and stable catalysts for cross-coupling of challenging substrates like aryl chlorides. |

Mechanism of Oxidative Addition to Palladium

The oxidative addition of the C-Cl bond of this compound to a palladium(0) complex is a critical step in many cross-coupling reactions. The mechanism of this process is influenced by several factors, including the nature of the ligands on the palladium center and the electronic properties of the pyridine ring. nih.gov Computational studies, often using Density Functional Theory (DFT), have provided significant insights into the transition states and intermediates involved. researchgate.net

For chloropyridines, the oxidative addition can proceed through different mechanistic pathways, which can be controlled by the choice of ligand. nih.gov With less sterically demanding ligands, a 14-electron bis-ligated palladium(0) species is often the active catalyst. In contrast, bulky ligands can favor a 12-electron mono-ligated palladium(0) species. These different palladium species can exhibit distinct reactivity and selectivity due to differences in the symmetry of their highest occupied molecular orbitals (HOMOs). nih.gov

The HOMO of a 12-electron PdL complex has σ-symmetry, which favors a concerted, three-centered oxidative addition mechanism. The selectivity in this case is often governed by the LUMO coefficients at the individual carbon atoms of the dihaloheteroarene. Conversely, the HOMO of a 14-electron PdL₂ complex has π-symmetry, which allows for backbonding into two atoms of the substrate during a nucleophilic displacement-type oxidative addition. In this scenario, selectivity is less dependent on individual LUMO coefficients and more influenced by factors like C-X bond strength. nih.gov

The electron-withdrawing nitro group in this compound is expected to lower the energy of the LUMO of the pyridine ring, making it more susceptible to oxidative addition. DFT studies on related electron-deficient aryl chlorides have shown that they tend to form stronger pre-reactive complexes with the palladium(0) center due to enhanced back-donation. researchgate.net

Reduction Reactions

Reduction of the Nitro Group to Amine

The reduction of the nitro group in this compound to the corresponding amine, 4-chloro-2-aminopyridine, is a synthetically important transformation. This can be achieved using a variety of reducing agents and conditions.

One of the most common and efficient methods is catalytic hydrogenation . This typically involves reacting the nitropyridine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.comrsc.org The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be crucial to achieve high yields and chemoselectivity, particularly to avoid the reduction of the chloro substituent (hydrodehalogenation). For the selective hydrogenation of chloronitrobenzenes, platinum-based catalysts have shown high selectivity to the corresponding chloroanilines. rsc.orgresearchgate.net

Another widely used method is the reduction with metals in acidic media . A common and cost-effective reagent for this transformation is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.comcommonorganicchemistry.com This method is often preferred in industrial settings due to its low cost and operational simplicity. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group. A similar approach involves the use of tin(II) chloride (SnCl₂) in a protic solvent, often with the addition of hydrochloric acid. commonorganicchemistry.comresearchgate.net

The following table summarizes common methods for the reduction of the nitro group in aromatic compounds:

| Method | Reagents and Conditions | Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, various solvents (e.g., ethanol, ethyl acetate) | High yields, clean reaction, catalyst can be recovered. | Potential for hydrodehalogenation, requires specialized equipment for handling hydrogen gas. google.comrsc.org |

| Metal in Acid | Fe powder, acetic acid or HCl; or Zn dust, acetic acid | Inexpensive, robust, suitable for large-scale synthesis. | Often requires stoichiometric amounts of metal, work-up can be tedious to remove metal salts. chemicalbook.comcommonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl, ethanol | Mild conditions, good functional group tolerance. | Generates tin-containing waste products. commonorganicchemistry.comresearchgate.net |

Reductive Properties of Specific Reagents towards Nitropyridines

The choice of reducing agent for nitropyridines is critical, as the presence of other reducible functional groups (like the chloro group in this compound) and the pyridine ring itself can lead to side reactions.

Iron powder is a highly effective and chemoselective reagent for the reduction of nitro groups in the presence of other sensitive functionalities. nih.govorganic-chemistry.org The use of carbonyl iron powder (CIP) in aqueous micellar media has been reported as an environmentally friendly method for the reduction of aromatic and heteroaromatic nitro compounds. organic-chemistry.org This method demonstrates high functional group tolerance and avoids the use of harsh conditions or organic solvents. organic-chemistry.org

Tin(II) chloride is another mild reducing agent that is often used for the chemoselective reduction of nitro groups. It is particularly useful when other reducible groups, such as aldehydes or ketones, are present in the molecule. wikipedia.org The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group.

Catalytic hydrogenation offers a high degree of control, but the choice of catalyst is paramount. While Pd/C is a common choice, it can sometimes lead to dehalogenation of aryl chlorides. Raney nickel is another effective catalyst for nitro group reduction and may be a better choice when dehalogenation is a concern. The selectivity of the hydrogenation can also be influenced by the addition of catalyst modifiers or by carefully controlling the reaction parameters.

Nitro Group Migration and Rearrangement Reactions

Under certain reaction conditions, the nitro group of nitropyridines can undergo migration or rearrangement. One notable example is the nitramine rearrangement, where a nitro group migrates from a nitrogen atom to a carbon atom of the aromatic ring. While this is more relevant for N-nitropyridinium species, it highlights the potential mobility of the nitro group. ntnu.no

A more common type of rearrangement involving the nitro group in nitropyridines is a chemicalbook.comresearchgate.net sigmatropic shift. This has been observed in the reaction of pyridine with dinitrogen pentoxide, where the initially formed N-nitropyridinium ion undergoes a rearrangement to yield 3-nitropyridine. researchgate.netresearchgate.net The mechanism involves the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net

In the context of this compound, while a direct intramolecular migration of the nitro group is not commonly reported, the presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions where the incoming nucleophile attacks a position other than the one bearing the leaving group, sometimes leading to products that appear to be the result of a rearrangement. For example, in some nucleophilic substitutions on nitropyridines, the nitro group can be displaced by the nucleophile. nih.gov

Photochemical conditions can also induce rearrangements in nitroaromatic compounds. Irradiation of certain nitro-heteroaromatic systems can lead to complex rearrangements, although this is less common for simple nitropyridines. baranlab.org For instance, 2-nitrofuran and 2-nitropyrrole undergo photorearrangement to form 3-hydroxyimino-2(3H)-ones. The potential for similar photochemical reactivity in this compound would depend on its specific electronic and photophysical properties.

Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. acs.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, a transformation not achievable through classical SNAr mechanisms which require a leaving group at the substitution site. wikipedia.org The VNS reaction is particularly effective for nitro-activated systems like this compound.

The process involves a carbanion that bears a leaving group (Y) at the nucleophilic carbon center (Nu-C-Y). The general mechanism proceeds through two key steps:

Addition: The carbanion attacks an electron-deficient position on the pyridine ring, forming a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. acs.orgnih.gov

β-Elimination: A base abstracts a proton from the carbon where the nucleophile has added, leading to the elimination of the leaving group (HY) and the restoration of aromaticity. acs.org The reaction typically requires at least two equivalents of a strong base. organic-chemistry.org

In the case of this compound, the pyridine ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C2 position. VNS reactions are directed by the nitro group to occur at the ortho and para positions (C3 and C5). For 4-substituted nitroarenes, the substitution generally occurs exclusively at the position ortho to the nitro group. organic-chemistry.org Therefore, for this compound, the VNS reaction is expected to show high regioselectivity, with the nucleophile attacking the C3 or C5 positions. Studies on various nitropyridines have shown them to be highly reactive substrates, often reacting orders of magnitude faster than nitrobenzene. acs.org

Common carbanions used in VNS reactions are generated from precursors like α-haloalkyl sulfones (e.g., chloromethyl phenyl sulfone) or α-halo esters. acs.org The reaction of this compound with a carbanion such as the one derived from chloromethyl phenyl sulfone would be expected to yield 4-chloro-2-nitro-3-(phenylsulfonylmethyl)pyridine and/or 4-chloro-2-nitro-5-(phenylsulfonylmethyl)pyridine. It is established that in halonitroarenes, VNS is typically faster than the SNAr substitution of the halogen, unless the halogen is a highly activated fluoride. organic-chemistry.org

Table 1: Representative Vicarious Nucleophilic Substitution (VNS) Reaction

| Substrate | Reagent | Base/Solvent | Expected Product(s) |

| This compound | Chloromethyl phenyl sulfone | t-BuOK / THF | 4-Chloro-2-nitro-3-(phenylsulfonylmethyl)pyridine and/or 4-Chloro-2-nitro-5-(phenylsulfonylmethyl)pyridine |

Ring-Opening and Ring-Closure Reactions

Substituted nitropyridines, particularly those bearing a good leaving group adjacent to the nitro group, can undergo fascinating ring-opening and subsequent ring-closure reactions when treated with certain nucleophiles. This pathway is often described by the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism provides an alternative pathway to the standard SNAr reaction. The process is initiated by the nucleophilic attack at a carbon atom of the pyridine ring, leading to the formation of a σ-complex. Instead of expelling a leaving group to restore aromaticity, the ring cleaves, typically between the nitrogen atom and the site of nucleophilic attack, to form an open-chain intermediate. This intermediate can then undergo a ring-closure reaction to form a new heterocyclic system, often with incorporation of the nucleophile into the ring itself. wikipedia.org

While specific studies on this compound are not extensively documented, the reactivity of its isomers provides significant insight. For example, the reaction of 2-chloro-3-nitropyridine with hydroxide ions has been studied in detail. It was found that the pyridine ring opens to form a pseudo-cis open-chain intermediate, as predicted by the SN(ANRORC) mechanism. However, this initial product is unstable and rapidly isomerizes to a more thermodynamically stable pseudo-trans intermediate. This conformational change prevents the subsequent ring-closure step from occurring. figshare.com

Furthermore, reactions of related chloro-nitro-activated heterocyclic systems with binucleophiles, such as hydrazine or cyanoguanidine, have been shown to proceed via a Ring Opening-Ring Closure (RORC) pathway. arkat-usa.orgresearchgate.net In these cases, the initial pyran ring is opened by the nucleophile, and a subsequent intramolecular cyclization leads to the formation of new fused heterocyclic systems like pyrazolones or pyrimidines. arkat-usa.orgresearchgate.net By analogy, it is conceivable that this compound could react with binucleophiles to yield fused pyridine systems, where the nucleophile first displaces the chlorine or induces ring-opening, followed by cyclization to form a new ring.

Table 2: Analogous Ring-Opening Reaction Based on a Related Isomer

| Substrate | Reagent / Conditions | Intermediate Type | Outcome |

| 2-Chloro-3-nitropyridine | Hydroxide ion | Open-chain pseudo-cis, isomerizing to pseudo-trans | Ring-opening occurs, but ring-closure is inhibited by isomerization figshare.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine hydrate / DMF | α-pyrone ring opening | Ring-closure to form a fused pyrazolone system arkat-usa.orgresearchgate.net |

Applications in Heterocyclic Synthesis

Synthesis of Fused Heterocyclic Systems

The construction of fused bicyclic and polycyclic aromatic systems is a central theme in medicinal and materials chemistry. While substituted nitropyridines are common precursors for such systems, the specific use of 4-Chloro-2-nitropyridine is selectively documented.

Imidazo[4,5-b]pyridines

A review of scientific literature indicates that the synthesis of the Imidazo[4,5-b]pyridine scaffold is often accomplished using isomers such as 2-chloro-3-nitropyridine or 2,4-dichloro-3-nitropyridine. nih.govacs.orgacs.org Specific methodologies detailing the direct conversion of this compound to an Imidazo[4,5-b]pyridine system were not prominently found in the surveyed literature.

Imidazo[4,5-c]pyridines

Similar to the Imidazo[4,5-b]pyridines, the synthesis of the Imidazo[4,5-c]pyridine core frequently starts from precursors other than this compound. acs.orgsemanticscholar.org For instance, solid-phase synthesis strategies have been developed using 2,4-dichloro-3-nitropyridine as the key building block. acs.org Direct synthetic routes originating from this compound are not extensively reported.

Pyrrolopyridines

The synthesis of pyrrolopyridines, specifically scaffolds like pyrrolo[2,3-d]pyrimidines, typically involves multi-step sequences starting from materials such as dimethyl malonate or other pyrimidine derivatives. researchgate.netdntb.gov.ua A direct synthetic pathway for the construction of a pyrrolopyridine ring system using this compound as the immediate precursor is not well-documented in the available chemical literature.

Formation of Substituted Pyridine (B92270) Rings

This compound is an excellent substrate for synthesizing other substituted pyridines. The two primary modes of transformation are the nucleophilic substitution of the 4-chloro group and the reduction of the 2-nitro group.

The chlorine atom at the C-4 position is activated by the electron-withdrawing nitro group, making it a prime site for nucleophilic aromatic substitution (SNAr). quimicaorganica.org This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Amine (R-NH₂) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 4-Amino-2-nitropyridine derivative |

| Alcohol (R-OH) | Strong base (e.g., NaH, KOtBu), Solvent (e.g., THF, Dioxane) | 4-Alkoxy-2-nitropyridine |

Another fundamental transformation is the reduction of the nitro group to an amino group. This reaction converts this compound into 4-chloro-2-aminopyridine, a valuable bifunctional molecule for further synthetic elaboration. This reduction is commonly achieved using metal catalysts or reducing agents in an acidic medium. chemicalbook.comsemanticscholar.org

Table 2: Reduction of the Nitro Group

| Reagent(s) | Solvent | Product |

|---|---|---|

| Fe / Acetic Acid | Acetic Acid | 4-Chloro-2-aminopyridine |

| SnCl₂·2H₂O / HCl | Ethanol / Water | 4-Chloro-2-aminopyridine |

| H₂ (g), Pd/C | Methanol / Ethanol | 4-Chloro-2-aminopyridine |

Synthesis of Pyridine N-Oxide Derivatives for Further Transformation

Pyridine N-oxides are important intermediates in their own right, as the N-oxide group can modify the reactivity of the pyridine ring and can be removed at a later synthetic stage. This compound can be converted to its corresponding N-oxide, this compound N-oxide, through oxidation. This transformation introduces a new site of reactivity and can influence subsequent substitution reactions. Common oxidizing agents for the N-oxidation of pyridines include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a carboxylic acid. arkat-usa.org

Table 3: N-Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | This compound N-oxide |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | This compound N-oxide |

The resulting N-oxide is a substrate for further transformations, including nucleophilic substitutions where the N-oxide group can act as an activating and directing group.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for the following sections:

Computational and Spectroscopic Studies

Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Information available for other isomers, such as 2-Chloro-4-nitropyridine, cannot be used as it would be scientifically inaccurate for the specified subject. Fulfilling the request would require access to specific research data that does not appear to be published in the sources indexed by the search.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a critical analytical method for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations. For 4-Chloro-2-nitropyridine, a detailed vibrational analysis would provide valuable information on the characteristic frequencies associated with the pyridine (B92270) ring, the C-Cl bond, and the NO₂ group.

Typically, the vibrational modes for a molecule like this compound would be assigned as follows:

Pyridine Ring Vibrations: The stretching and bending vibrations of the C-C, C-N, and C-H bonds within the aromatic ring are expected to appear in distinct regions of the spectrum.

NO₂ Group Vibrations: The symmetric and asymmetric stretching modes of the nitro group are typically strong absorbers in IR spectroscopy and are highly characteristic. Bending and rocking modes would also be expected at lower frequencies.

C-Cl Vibrations: The carbon-chlorine stretching vibration is expected to be observed in the lower wavenumber region of the mid-infrared spectrum.

Despite a thorough search of scientific literature and spectroscopic databases, specific experimental IR and Raman spectral data for this compound have not been reported. While theoretical calculations using methods such as Density Functional Theory (DFT) could predict these vibrational frequencies, published computational studies accompanied by experimental validation for this specific isomer are not available. Therefore, a data table of vibrational frequencies and their assignments cannot be provided at this time.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal key structural parameters, including:

Crystal system and space group

Unit cell dimensions (a, b, c, α, β, γ)

Bond lengths and bond angles

Intermolecular interactions, such as stacking or hydrogen bonding, in the solid state.

This information is fundamental for understanding the molecule's conformation and its packing in the crystal lattice, which influences its physical properties.

However, a comprehensive review of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been experimentally determined or published. Consequently, detailed crystallographic data, such as unit cell parameters and atomic coordinates, are not available.

Role As a Key Intermediate in Medicinal Chemistry

Precursor for Bioactive Molecules

The pyridine (B92270) nucleus is a "privileged structural motif" in drug design, and functionalized pyridines like 4-chloro-2-nitropyridine serve as convenient and readily available starting materials for a diverse range of bioactive molecules. nih.govresearchgate.net The synthetic potential offered by the reactive sites on the nitropyridine ring allows chemists to introduce various functionalities, leading to the development of fused heterocyclic systems and other complex structures. nih.gov This versatility has established nitropyridines as valuable scaffolds in the discovery of new therapeutic agents. Research over the past decade has highlighted numerous applications of nitropyridines in creating molecules with promising biological activities, solidifying their importance in modern medicinal chemistry. nih.govresearchgate.net

Synthesis of Pharmaceutical Intermediates

This compound and its related isomers are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). dissertationtopic.netnbinno.com Their utility lies in their ability to act as foundational scaffolds for constructing more complex molecules. For example, compounds like 2-chloro-5-nitropyridine (B43025) and 4-amino-2-chloropyridine (B126387) are explicitly identified as important pharmaceutical intermediates. dissertationtopic.net The synthesis process often involves leveraging the reactivity of the chloro and nitro groups to build upon the pyridine core. One documented synthetic route uses 2-methyl-4-nitropyridine-N-oxide as a starting material to eventually produce 4-chloro-2-pyridinecarboxylate hydrochloride, another valuable pharmaceutical intermediate. patsnap.com This underscores the role of chloro-nitropyridine derivatives in multi-step syntheses that lead to the final drug substance.

Development of Enzyme Inhibitors

The scaffold provided by chloro-nitropyridines is instrumental in the development of various potent and selective enzyme inhibitors. The ability to modify the pyridine ring at specific positions allows for the precise design of molecules that can fit into the active sites of target enzymes. Research has demonstrated the use of chloro-nitropyridine derivatives as precursors for a range of enzyme inhibitors targeting different pathological conditions. nih.govresearchgate.netgoogle.com

Key examples of enzyme inhibitors synthesized from chloro-nitropyridine precursors include:

Janus kinase 2 (JAK2) Inhibitors: Synthesized from 2-chloro-5-methyl-3-nitropyridine, these compounds showed inhibitory activity with IC50 values in the micromolar range. nih.gov

Glycogen Synthase Kinase-3 (GSK3) Inhibitors: Using 2,6-dichloro-3-nitropyridine, researchers developed highly potent GSK3 inhibitors, with the most active compound exhibiting an IC50 value of 8 nM. nih.gov

PLK1 Recombinant Protein Inhibitors: 4-amino-2-chloro-5-nitropyridine serves as an intermediate for these inhibitors, which are investigated for treating cell proliferation diseases like cancer. google.com

Other Enzyme Inhibitors: The versatility of this scaffold extends to the synthesis of inhibitors for E1 active enzymes and adenosine (B11128) homocysteine acid hydrolase. google.com

| Enzyme Target | Precursor Compound Example | Resulting Inhibitor Potency (IC50) |

|---|---|---|

| Janus kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM nih.gov |

| Glycogen Synthase Kinase-3 (GSK3) | 2,6-Dichloro-3-nitropyridine | 8 nM nih.gov |

| PLK1 Recombinant Protein | 4-Amino-2-chloro-5-nitropyridine | Data not specified google.com |

| E1 Active Enzyme | 4-Amino-2-chloro-3-nitropyridine | Data not specified google.com |

Synthesis of Compounds with Specific Pharmacological Activities

The structural framework of this compound is a gateway to synthesizing molecules with targeted pharmacological effects, including antitumor, antiviral, and anti-neurodegenerative activities. researchgate.netresearchgate.net

Nitropyridine derivatives are well-established precursors for a variety of compounds demonstrating antitumor activity. nih.govresearchgate.net The synthesis of these agents often involves leveraging the reactivity of the chloro-nitropyridine scaffold to build complex molecules that can interfere with cancer cell growth and proliferation. For instance, 4-chloro-2-nitrophenol, a closely related compound, has been used as a starting material for 1,3,4-oxadiazole (B1194373) analogues designed as tubulin inhibitors. nih.gov One such derivative demonstrated significant anticancer activity against multiple human cancer cell lines, including SNB-19 (central nervous system cancer), NCI-H460 (lung cancer), and SNB-75 (central nervous system cancer). nih.gov Furthermore, research into 7-chloro-(4-thioalkylquinoline) derivatives has yielded compounds with potent antiproliferative activity, highlighting the broader utility of chlorinated heterocyclic scaffolds in cancer drug discovery. mdpi.com The development of novel anthrapyran antibiotics and the scalable synthesis of marine-derived natural products like Et-743, both potent antitumor agents, further illustrate the importance of complex heterocyclic synthesis strategies. researchgate.netrsc.org

| Compound Class | Precursor Example | Target Cancer Cell Line | Observed Activity |

|---|---|---|---|

| 1,3,4-Oxadiazole Analogue | 4-Chloro-2-nitrophenol | SNB-19 (CNS Cancer) | Percent Growth Inhibition (PGI) = 65.12 nih.gov |

| 1,3,4-Oxadiazole Analogue | 4-Chloro-2-nitrophenol | NCI-H460 (Lung Cancer) | PGI = 55.61 nih.gov |

| Anthrapyran Antibiotic | Not specified | Not specified | ED50 = 1.5 µM rsc.org |

The pyridine ring is a core component of many molecules with antiviral properties. Chloro-nitropyridines provide a synthetic entry point to this chemical space. nih.govresearchgate.net Research into broad-spectrum antiviral agents has identified compounds that are effective against a wide range of RNA viruses. nih.gov One notable area of research is the synthesis of C-nucleoside analogues of the antiviral drug Favipiravir (T-705), which has potent anti-influenza activity. nih.govresearchgate.net These synthetic efforts often involve pyridine derivatives to mimic the structure of the active drug. nih.gov One such pyridine C-nucleoside analogue demonstrated potent inhibition of influenza virus replication in cell-based assays by targeting the influenza A polymerase. nih.govresearchgate.net This highlights the utility of the pyridine scaffold, accessible from precursors like this compound, in developing novel antiviral therapies to address drug-resistant viral strains. nih.gov

Heterocyclic compounds, including those derived from nitropyridines, play a significant role in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govresearchgate.netmdpi.com The strategy often involves designing molecules that can inhibit key enzymes implicated in disease progression, such as cholinesterases (AChE and BChE) and beta-secretase. mdpi.commdpi.com Indole-based compounds, which can be synthesized using pyridine derivatives as building blocks, are recognized as versatile pharmacophores for creating agents that target these enzymes. mdpi.com For example, tacrine, an acridine-based cholinesterase inhibitor, was an early treatment for Alzheimer's disease, demonstrating the therapeutic potential of nitrogen-containing heterocyclic structures. mdpi.com The development of new derivatives aims to improve efficacy and reduce side effects, with research focusing on multifunctional compounds that can address the complex, multifactorial nature of neurodegenerative disorders. mdpi.com

Antimalarial Compounds

This compound serves as a valuable precursor in the synthesis of compounds with potential antimalarial activity, primarily through its conversion into substituted 4-aminopyridine (B3432731) and 2-aminopyridine (B139424) scaffolds. The reactivity of the compound is dictated by the electron-withdrawing nitro group, which activates the chlorine atom at the 4-position for nucleophilic substitution, and the potential for the nitro group itself to be reduced to an amine. These two pathways allow for the introduction of diverse functionalities crucial for antimalarial efficacy.

A common synthetic strategy involves the initial reduction of the nitro group. This conversion yields 4-chloro-2-aminopyridine, a key building block. This intermediate can then be further elaborated. For example, the 2-amino group can be modified, or the remaining chlorine at the 4-position can undergo nucleophilic substitution with various amines. This approach is instrumental in building molecules that mimic the core structure of established antimalarial drug classes like the 4-aminoquinolines. nih.govresearchgate.netresearchgate.net The 4-aminoquinoline (B48711) framework is a cornerstone of antimalarial chemotherapy, and synthetic routes that generate analogous pyridine-based structures are of significant interest in the search for new drugs to combat resistant strains of Plasmodium falciparum. nih.govnih.gov

Alternatively, the chlorine atom at the 4-position can be displaced by a suitable nucleophile, such as an amine-containing side chain, in a nucleophilic aromatic substitution reaction. The resulting 4-(substituted-amino)-2-nitropyridine can then undergo reduction of the nitro group to an amine. This sequence provides a different regioisomeric aminopyridine scaffold for further chemical modification.

Research into hybrid molecules has shown that combining the 4-aminoquinoline pharmacophore with other heterocyclic systems, such as pyrazoles or pyrimidines, can lead to potent antimalarial agents. nih.gov The substituted aminopyridine intermediates derived from this compound are ideal candidates for constructing such hybrid molecules, aiming to inhibit targets like hemozoin formation within the parasite. nih.govresearchgate.net

Table 1: Antimalarial Activity of Representative Pyridine/Quinoline Derivatives

| Compound Class | Target/Mechanism | Activity Range |

|---|---|---|

| 4-Aminoquinolines | Hemozoin Formation Inhibition | Potent activity against sensitive and resistant P. falciparum strains nih.govresearchgate.net |

| Arylvinylquinolines | Asexual blood-stage parasite inhibition | Low nanomolar activity against CQ-resistant strains nih.gov |

Herbicides

In the agrochemical sector, this compound is a useful intermediate for the synthesis of pyridine-based herbicides. The pyridine ring is a core component of several classes of herbicides, including synthetic auxins and inhibitors of specific enzymes in weeds. epo.orgepo.org The development of new herbicides is critical for managing weed resistance and ensuring crop protection.

The synthetic utility of this compound in this context lies in its transformation into functionalized picolinic acids (pyridine-2-carboxylic acids). A typical synthetic route involves the reduction of the nitro group to an amine, followed by hydrolysis or other modifications of the chloro group and subsequent functionalization to introduce a carboxylic acid moiety at the 2-position.

One important class of pyridine-based herbicides is the auxin mimics. These compounds overload the plant's normal growth regulation systems, leading to uncontrolled growth and death of broadleaf weeds. epo.orgepo.org A prominent example is herbicides belonging to the 4-amino-3-chloro-picolinic acid family. For instance, the herbicide with the chemical name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid highlights the complexity of the final molecules where a substituted aminopicolinic acid is the core. epo.org The synthesis of such compounds can rely on pyridine intermediates that are elaborated through multiple steps, and a starting material like this compound provides a foundational scaffold that can be chemically manipulated to build the required substitution pattern.

The general process would involve:

Reduction: Conversion of the 2-nitro group to a 2-amino group.

Substitution/Elaboration: Further substitution on the pyridine ring to introduce other required groups.

Carboxylation: Introduction of a carboxylic acid group at the 2-position, often via intermediates like 2-methyl or 2-cyano pyridines.

This versatility allows for the creation of a wide range of herbicidal compounds tailored to control specific weed spectrums in various crops. pipzine-chem.com

Table 2: Major Classes of Pyridine-Based Herbicides

| Herbicide Class | Mode of Action | Target Weeds |

|---|---|---|

| Picolinic Acids | Synthetic Auxins (e.g., TIR1/AFB receptors) | Broadleaf weeds epo.org |

| Aryloxyphenoxy-propionates | ACCase Inhibition (Lipid Synthesis) | Grass weeds |

Insecticides

This compound is a key building block in the synthesis of various insecticides, most notably those within the neonicotinoid class. Neonicotinoids are systemic insecticides that act on the central nervous system of insects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), causing paralysis and death. nih.govmdpi.com This class of insecticides has been widely used in crop protection due to its efficacy against a broad range of sucking and chewing insects. nih.gov

The synthesis of many neonicotinoids requires a chloropyridine-methylamine intermediate. This compound can be converted to such an intermediate through a series of well-established chemical transformations. A plausible synthetic pathway involves:

Nucleophilic Substitution: The chlorine atom at the 4-position is displaced by a nucleophile, such as cyanide, which can then be reduced to an aminomethyl group.

Nitro Group Reduction: The nitro group at the 2-position is reduced to an amino group.

Alternatively, the molecule can be functionalized at other positions before these core transformations. The resulting substituted chloropyridine fragment is then coupled with the other part of the neonicotinoid structure, which is typically an N-nitroguanidine, nitromethylene, or cyanoamidine moiety. For example, the structure of the neonicotinoid acetamiprid (B1664982) is (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide, highlighting the essential chloropyridinylmethyl component. nih.gov

Beyond neonicotinoids, the pyridine scaffold is present in other classes of insecticides, such as diamides and various novel heterocyclic compounds. nih.govmdpi.com The ability to introduce different functional groups onto the pyridine ring, starting from versatile intermediates like this compound, allows synthetic chemists to develop new insecticidal molecules to address issues like pest resistance to existing products. nih.gov

Table 3: Prominent Insecticide Classes Utilizing Pyridine Intermediates

| Insecticide Class | Mode of Action | Target Pests |

|---|---|---|

| Neonicotinoids | nAChR Agonist | Sucking insects (e.g., aphids, leafhoppers) nih.govmdpi.com |

| Diamides | Ryanodine Receptor Modulator | Lepidopteran pests (e.g., caterpillars) mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-nitropyridine, and how can reaction yields be optimized?

- Methodology : A validated synthesis route involves nitration of 2-aminopyridine with mixed acid (HNO₃/H₂SO₄) to yield 2-amino-5-nitropyridine, followed by hydrolysis under acidic conditions to produce 2-hydroxy-5-nitropyridine. Subsequent chlorination using PCl₅/POCl₃ yields this compound with a total yield of 41.1% .

- Optimization : Single-factor and orthogonal experiments are critical for optimizing reaction conditions (e.g., temperature, stoichiometry). For example, POCl₃ chlorination at reflux (110°C) enhances substitution efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹, C-Cl stretch at ~750 cm⁻¹).

- NMR : ¹H NMR distinguishes pyridine ring protons (δ 8.5–9.0 ppm for nitro-substituted protons).

- Mass Spectrometry (MS) : Confirms molecular weight (m/z 158.54 for [M]⁺).

- Melting Point : Validates purity (reported mp 65–67°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites:

- Nitro Group : High electron-withdrawing effect directs substitution at the 4-chloro position.

- Chlorine Reactivity : Calculated bond dissociation energy (BDE) for C-Cl aids in evaluating substitution kinetics .

Q. What experimental design strategies resolve contradictions in spectroscopic data for nitro-pyridine derivatives?

- Approach :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for regiochemical ambiguity).

- Isotopic Labeling : Track substitution pathways using ¹⁵N-labeled intermediates.

- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra to resolve structural discrepancies .

Q. How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

- Analysis :

- Steric Effects : Bulky ligands (e.g., Pd(PPh₃)₄) favor coupling at the less hindered 4-position.

- Electronic Effects : Nitro groups deactivate the pyridine ring, but electron-deficient palladium catalysts (e.g., PdCl₂) enhance reactivity at the chloro site.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids achieves >70% yield under optimized conditions (K₂CO₃, DMF, 80°C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 0.1 ppm).

- First Aid : For skin contact, wash with 10% NaHCO₃ solution; for eye exposure, irrigate with saline for 15 minutes .

Key Research Gaps

- Mechanistic Studies : Limited data on radical pathways in nitro-group reductions.

- Toxicity Profiling : Ecotoxicological impacts (e.g., LD₅₀ in aquatic models) remain underexplored.

Retrosynthesis Analysis